Protopanaxadiol
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Overview
Description
The compound Protopanaxadiol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is characterized by multiple chiral centers and a variety of functional groups, including hydroxyl groups and a methylheptenyl side chain. It is a member of the steroid family and is structurally related to many biologically significant molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Alkylation: Addition of the methylheptenyl side chain through alkylation reactions using organometallic reagents.
Cyclization: Formation of the cyclopenta[a]phenanthrene core via intramolecular cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms produce the compound from simple carbon sources. Alternatively, large-scale chemical synthesis using optimized reaction conditions and catalysts can be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or carboxylic acids.
Reduction: Reduction of double bonds and carbonyl groups can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its role in cellular processes and as a model compound for understanding steroid function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups and side chains.
Testosterone: Similar steroid structure with different functional groups, leading to distinct biological activities.
Estradiol: Another steroid with a similar core structure but different hydroxylation pattern and side chains.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Its structural complexity and diversity make it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C30H52O3 |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24-,25-,27-,28+,29-,30+/m0/s1 |
InChI Key |
PYXFVCFISTUSOO-OIORDRSNSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |
Pictograms |
Irritant |
Synonyms |
20(S)-protopanaxadiol dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)- protopanaxadiol protopanaxadiol, (3beta,12beta)-isome |
Origin of Product |
United States |
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